N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
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Description
N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide, commonly known as 'FAUC 365', is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of oxalamide derivatives and has been found to exhibit promising results in various preclinical studies.
Scientific Research Applications
Catalytic Activity Enhancement
N,N'-Bis(furan-2-ylmethyl)oxalamide and related compounds have been shown to significantly enhance the catalytic activity in Cu-catalyzed coupling reactions. These reactions are crucial for the synthesis of pharmaceutically important building blocks, highlighting the compound's role in facilitating complex chemical transformations at lower temperatures and catalyst loadings (Bhunia, S. V. Kumar, D. Ma, 2017).
Pharmacological Evaluation
A series of compounds related to N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide have been synthesized and evaluated for their antidepressant and antianxiety activities. These compounds have shown potential in reducing immobility times in animal models, indicating their effectiveness in treating depressive and anxiety disorders (J. Kumar, G. Chawla, M. Akhtar, Kapendra Sahu, V. Rathore, S. Sahu, 2017).
Neuroinflammation Imaging
Compounds containing fluorophenylpiperazine units have been developed for PET imaging of neuroinflammation markers, such as the colony-stimulating factor 1 receptor (CSF1R). This application is particularly relevant for neurodegenerative diseases like Alzheimer’s, showcasing the compound's utility in biomedical imaging and diagnostics (H. Lee, Ji-Hun Park, Hyunjung Kim, S. Woo, J. Choi, Kyung-Han Lee, Y. Choe, 2022).
Antimicrobial Activities
The antimicrobial activities of fluoroquinolone derivatives, including those with piperazine moieties, have been extensively studied. These compounds exhibit potent activity against a range of microbial pathogens, including M. tuberculosis, highlighting their potential as antimicrobial agents. Such studies underscore the importance of these compounds in the development of new treatments for infectious diseases (J. Sheu, Yeh‐long Chen, C. Tzeng, S. Hsu, K. Fang, Tai‐Chi Wang, 2003).
properties
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-prop-2-enyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O3/c1-2-9-23-20(27)21(28)24-15-18(19-4-3-14-29-19)26-12-10-25(11-13-26)17-7-5-16(22)6-8-17/h2-8,14,18H,1,9-13,15H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPPTWZOMCLTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-allyl-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide |
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